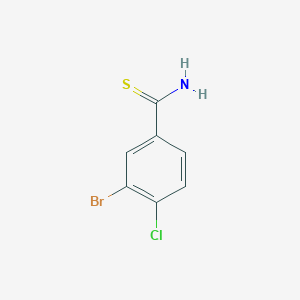
3-Bromo-4-chlorobenzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chlorobenzene-1-carbothioamide is a fascinating chemical compound utilized in diverse scientific research. Its unique properties make it an ideal candidate for exploring new avenues in materials science, drug discovery, and organic synthesis. The molecular formula of this compound is C7H5BrClNS, and it has a molecular weight of 250.54 g/mol .
Preparation Methods
The synthesis of 3-Bromo-4-chlorobenzene-1-carbothioamide can be achieved through various routes. One common method involves the reaction of 3-bromo-4-chlorobenzene with thiourea under specific conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the carbothioamide group.
Industrial production methods for this compound may involve more advanced techniques and optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to achieve the desired product efficiently.
Chemical Reactions Analysis
3-Bromo-4-chlorobenzene-1-carbothioamide undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-Bromo-4-chlorobenzene-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a lead compound for drug discovery, aiming to develop new therapeutic agents.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorobenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-4-chlorobenzene-1-carbothioamide can be compared with other similar compounds, such as:
1-Bromo-2-chlorobenzene: This compound has a similar structure but differs in the position of the chlorine atom.
1-Bromo-3-chlorobenzene: Another isomer with the chlorine atom in a different position, leading to variations in its chemical behavior and applications.
1-Bromo-4-chlorobenzene: This compound is closely related and shares many properties with this compound but lacks the carbothioamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5BrClNS |
|---|---|
Molecular Weight |
250.54 g/mol |
IUPAC Name |
3-bromo-4-chlorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrClNS/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) |
InChI Key |
ZLWGGCALTAFXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)
![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)






amine](/img/structure/B13530659.png)




